(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines pyridine, thiophene, and pyrazole moieties, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine or thiophene derivatives.
Scientific Research Applications
(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(pyridin-2-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(pyridin-3-ylmethylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its specific combination of pyridine, thiophene, and pyrazole moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in scientific research.
Properties
CAS No. |
1285513-42-9 |
---|---|
Molecular Formula |
C14H11N5OS |
Molecular Weight |
297.34 |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
QGWCSQFMINUPNT-CXUHLZMHSA-N |
SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.